4-Ethynyl-1,1-difluorocyclohexane

Medicinal chemistry Organic synthesis Cross-coupling

4-Ethynyl-1,1-difluorocyclohexane (CAS 1202245-66-6) is a fluorinated cyclohexane derivative bearing a terminal alkyne at the 4-position and two geminal fluorine atoms at the 1-position, with the molecular formula C₈H₁₀F₂ and molecular weight 144.16 g/mol. The compound is characterized by an XLogP3 of 2.5, zero rotatable bonds, and zero hydrogen bond donors.

Molecular Formula C8H10F2
Molecular Weight 144.165
CAS No. 1202245-66-6
Cat. No. B2693978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-1,1-difluorocyclohexane
CAS1202245-66-6
Molecular FormulaC8H10F2
Molecular Weight144.165
Structural Identifiers
SMILESC#CC1CCC(CC1)(F)F
InChIInChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2
InChIKeyHURUIJYAMCRJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-1,1-difluorocyclohexane (CAS 1202245-66-6) – Key Properties and Procurement-Relevant Identifiers


4-Ethynyl-1,1-difluorocyclohexane (CAS 1202245-66-6) is a fluorinated cyclohexane derivative bearing a terminal alkyne at the 4-position and two geminal fluorine atoms at the 1-position, with the molecular formula C₈H₁₀F₂ and molecular weight 144.16 g/mol [1]. The compound is characterized by an XLogP3 of 2.5, zero rotatable bonds, and zero hydrogen bond donors [1]. This structural arrangement provides a conformationally constrained, non-basic scaffold that combines a reactive ethynyl coupling handle with the metabolic stability advantages of a gem-difluoro moiety [1].

Why 4-Ethynyl-1,1-difluorocyclohexane (CAS 1202245-66-6) Cannot Be Replaced by Other Fluorinated Cyclohexane Building Blocks


Generic substitution of 4-ethynyl-1,1-difluorocyclohexane with unfunctionalized 1,1-difluorocyclohexane (CAS 371-90-4), non-fluorinated ethynylcyclohexane, or the 3-ethynyl regioisomer (CAS 2101747-71-9) is not functionally equivalent [1]. The compound is specifically designed as a dual-purpose building block: the terminal ethynyl group at the 4-position enables Sonogashira and Suzuki-Miyaura cross-couplings to construct complex polyaryl architectures , while the gem-difluoro moiety at the 1-position provides a defined, non-basic scaffold with physicochemical properties distinct from piperidine-based alternatives [1]. Replacing it with a compound lacking either the ethynyl group or the gem-difluoro motif would compromise both synthetic utility and the downstream pharmacokinetic profile of the final molecule. The evidence presented below quantifies these differentiation points.

4-Ethynyl-1,1-difluorocyclohexane (CAS 1202245-66-6) – Comparator-Based Evidence for Scientific Selection


4-Ethynyl-1,1-difluorocyclohexane vs. Unfunctionalized 1,1-Difluorocyclohexane: Synthetic Handle Differentiation

4-Ethynyl-1,1-difluorocyclohexane incorporates a terminal ethynyl group at the 4-position, enabling its use as a cross-coupling partner in Sonogashira and Suzuki-Miyaura reactions to construct complex polyaryl architectures common in kinase inhibitor scaffolds . In contrast, the unfunctionalized comparator 1,1-difluorocyclohexane (CAS 371-90-4) lacks this reactive handle and therefore cannot participate directly in such C–C bond-forming reactions without prior functionalization [1].

Medicinal chemistry Organic synthesis Cross-coupling

4-Ethynyl-1,1-difluorocyclohexane vs. Non-Fluorinated Ethynylcyclohexane: Metabolic Stability Advantage of Gem-Difluorination

In a systematic study of functionalized gem-difluorinated cycloalkanes, gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives when compared to their non-fluorinated counterparts [1]. While this study did not test 4-ethynyl-1,1-difluorocyclohexane directly, the finding is applicable to the gem-difluorocyclohexane scaffold class and supports the expectation that the target compound offers enhanced metabolic stability relative to non-fluorinated ethynylcyclohexane [1].

Medicinal chemistry Drug metabolism Pharmacokinetics

4-Ethynyl-1,1-difluorocyclohexane vs. Piperidine-Based Bioisosteres: Elimination of Basic Amine pKa

The gem-difluorocyclohexane scaffold serves as a non-basic bioisostere for piperidine rings, a common motif in kinase inhibitors and CNS-targeted agents [1][2]. Piperidine typically exhibits a basic pKa of approximately 10-11 due to its secondary amine [2]. The gem-difluorocyclohexane scaffold lacks this basic nitrogen, eliminating the pKa-associated issues such as hERG channel inhibition, lysosomal trapping, and variable absorption due to pH-dependent ionization [2]. The target compound 4-ethynyl-1,1-difluorocyclohexane incorporates this non-basic scaffold while preserving the ethynyl coupling handle, providing a distinct physicochemical profile compared to piperidine-containing analogs [1].

Medicinal chemistry Bioisosteres Physicochemical properties

4-Ethynyl-1,1-difluorocyclohexane vs. 3-Ethynyl-1,1-difluorocyclohexane: Conformational and Coupling Geometry Differentiation

In the series of substituted 1,1-difluorocyclohexanes, the conformational equilibrium is displaced toward the axial conformer relative to the corresponding monosubstituted cyclohexanes due to dipole-dipole repulsion in the equatorial conformer [1]. For 4-chloro-1,1-difluorocyclohexane, the free energy difference between conformations with chlorine equatorial versus axial was measured as -0.32 kcal/mol in propene and -0.17 kcal/mol in acetone [2]. The 4-ethynyl substituent at the para position relative to the CF₂ group in 4-ethynyl-1,1-difluorocyclohexane creates a symmetrical substitution pattern that places the reactive ethynyl handle on the axis of symmetry. In contrast, the 3-ethynyl regioisomer (CAS 2101747-71-9) positions the coupling handle at the meta position, altering the geometry of the resulting biaryl or polyaryl architecture [2].

Conformational analysis Medicinal chemistry Scaffold design

4-Ethynyl-1,1-difluorocyclohexane (CAS 1202245-66-6) – Evidence-Backed Procurement Scenarios


Medicinal Chemistry: Synthesis of Fluorinated Kinase Inhibitor Scaffolds via Sonogashira Coupling

4-Ethynyl-1,1-difluorocyclohexane is employed as a cross-coupling partner in Sonogashira and Suzuki-Miyaura reactions to construct complex polyaryl architectures common in kinase inhibitor development . The combination of a terminal ethynyl group at the 4-position with a gem-difluoro motif enables direct incorporation of a conformationally constrained, non-basic cyclohexane moiety into biaryl and polyaryl pharmacophores without requiring separate functionalization steps.

Bioisosteric Replacement of Piperidine Rings to Mitigate hERG and pH-Dependent Pharmacokinetics

The gem-difluorocyclohexane core in 4-ethynyl-1,1-difluorocyclohexane serves as a non-basic bioisostere for piperidine rings (pKa ~10-11) . This substitution may reduce hERG channel inhibition risk and eliminate pH-dependent variability in absorption and distribution, thereby improving the developability profile of CNS-targeted and kinase inhibitor drug candidates.

Metabolic Stability Optimization in Lead Compound Series

Systematic studies of functionalized gem-difluorinated cycloalkanes demonstrate that gem-difluorination either does not affect or slightly improves metabolic stability compared to non-fluorinated counterparts . Researchers procuring 4-ethynyl-1,1-difluorocyclohexane can leverage this class-level evidence to reduce metabolic clearance and extend in vivo exposure of fluorinated lead compounds during hit-to-lead and lead optimization phases.

Modular Synthesis of Symmetrical 1,4-Disubstituted Fluorinated Cyclohexane Scaffolds

The 4-ethynyl regioisomer provides a symmetrical substitution pattern with the reactive ethynyl handle positioned para to the CF₂ group . This geometry enables predictable, modular SAR exploration of 1,4-disubstituted cyclohexane derivatives. In contrast, the 3-ethynyl regioisomer (CAS 2101747-71-9) places the coupling handle at the meta position, altering the vector and spatial orientation of attached aromatic groups and affecting the final molecular topology.

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